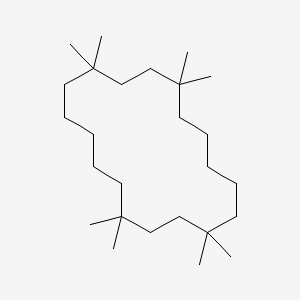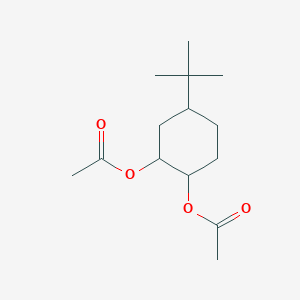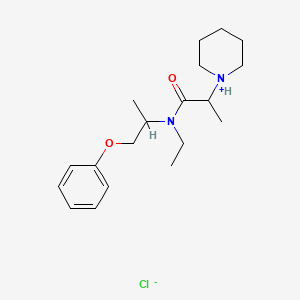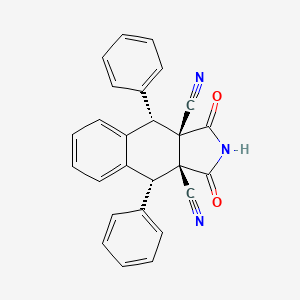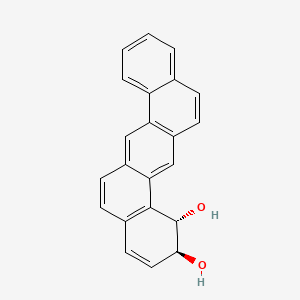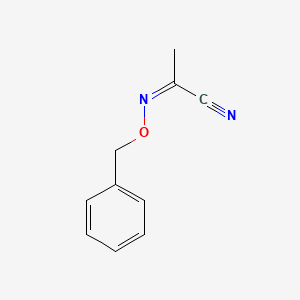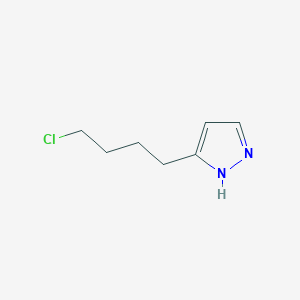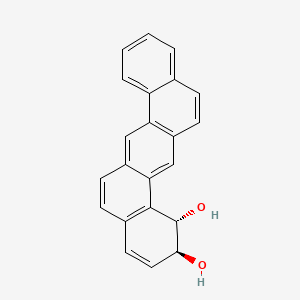
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups and a dihydro structure, making it a dihydrodiol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process is often carried out using liver microsomes from pretreated rats. The hydroxyl groups of dibenz(a,h)anthracene trans-1,2-dihydrodiol are known to be predominantly in quasi-axial conformations .
Industrial Production Methods: There is limited information on the industrial production methods of this specific compound. the synthesis in a laboratory setting involves high-performance liquid chromatography and mass spectral analyses to isolate and identify the major metabolites .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes various chemical reactions, including oxidation and epoxidation. The compound is metabolized to form vicinal dihydrodiol epoxides, which are known for their mutagenic and carcinogenic properties .
Common Reagents and Conditions: The metabolic conversion involves liver microsomes from pretreated rats, and the major metabolites are isolated using reversed-phase high-performance liquid chromatography. Ultraviolet-visible absorption and mass spectral analyses are used to identify the products .
Major Products Formed: The major products formed from the metabolic conversion of this compound are 1,2,3,4-tetrahydrotetrols .
Wissenschaftliche Forschungsanwendungen
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is primarily used in scientific research to study the metabolic pathways and carcinogenic properties of polycyclic aromatic hydrocarbons. It is used to understand the mutagenicity and DNA-binding activities of PAH derivatives . The compound is also studied for its role in the formation of dihydrodiol epoxides, which are significant in cancer research .
Wirkmechanismus
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to vicinal dihydrodiol epoxides. These epoxides are highly reactive and can bind to DNA, leading to mutations and potentially carcinogenic effects . The hydroxyl groups in quasi-axial conformations play a crucial role in directing the metabolism towards the formation of these epoxides .
Vergleich Mit ähnlichen Verbindungen
- Chrysene trans-3,4-dihydrodiol
- Benzo[a]pyrene trans-9,10-dihydrodiol
- Benzo[e]pyrene trans-9,10-dihydrodiol
Comparison: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific hydroxyl group conformations and its metabolic pathway leading to the formation of vicinal dihydrodiol epoxides. Unlike some other PAH derivatives, the quasi-axial hydroxyl groups do not direct metabolism away from the vicinal double bond, making it a significant compound for studying the carcinogenic properties of PAHs .
Eigenschaften
CAS-Nummer |
105453-62-1 |
|---|---|
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
InChI-Schlüssel |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
